21D7 antigen
Description
Properties
CAS No. |
147682-30-2 |
|---|---|
Molecular Formula |
C27H22NOP |
Synonyms |
21D7 antigen |
Origin of Product |
United States |
Molecular and Structural Aspects of 21d7 Antigen
Gene Cloning and cDNA Characterization of Plant 21D7 Antigen
The journey to understanding the this compound began with the successful isolation of a corresponding cDNA clone from a carrot (Daucus carota L.) cDNA expression library. nih.govresearchgate.net This was achieved using the monoclonal antibody 21D7, which specifically recognizes a nuclear antigen linked to cell division in plant cells. nih.govnih.gov
To definitively confirm that the isolated cDNA encoded the this compound, researchers employed a multi-step verification process. A polyclonal antiserum was developed against a recombinant fusion protein that was specified by the cDNA. nih.gov Subsequent comparative analyses, including immunoblots, immunoprecipitation experiments, and peptide mapping, demonstrated that both the newly generated polyclonal antiserum and the original 21D7 monoclonal antibody recognized the identical plant protein. nih.govnih.gov This provided conclusive evidence of the successful cloning of the this compound's gene.
| Parameter | Description | Source(s) |
| Source Organism | Carrot (Daucus carota L.) | nih.gov |
| Method of Isolation | Screening of a cDNA expression library with monoclonal antibody 21D7. | nih.gov |
| Verification | Immunoblots, immunoprecipitation, and peptide mapping using both monoclonal and polyclonal antibodies. | nih.govnih.gov |
| Expression Correlation | Highly correlated with cell proliferation, with peak expression during the G1 and S phases of the cell cycle. | nih.gov |
Deduced Amino Acid Sequence and Domain Analysis of this compound
Analysis of the cloned cDNA provided critical insights into the primary structure of the this compound. The deduced amino acid sequence revealed a protein with a molecular mass of approximately 45-kD. nih.govnih.gov
Sequence homology analysis showed significant similarities to several key proteins from different organisms, suggesting conserved functions. Notably, the plant this compound's deduced amino acid sequence shares a 45% identity with the predicted sequence of the mouse transplantation antigen P91A. nih.govnih.gov This antigen is known for its role in the immune rejection of mutant tumor cells in syngeneic mice. nih.gov
| Homologous Protein | Organism | Significance | Source(s) |
| P91A | Mouse | 45% sequence identity; a transplantation antigen involved in immune rejection of tumor cells. | nih.govnih.gov |
| p58 | Bovine | Similarity to a regulatory subunit of the 26S proteasome. | nih.govnih.gov |
| SUN2 | Saccharomyces cerevisiae | Similarity to the protein encoded by the SUN2 gene; plant 21D7 cDNA rescues the sun2 mutant. | nih.govnih.gov |
Association of this compound with the 26S Proteasome Regulatory Complex
Compelling evidence demonstrates that the this compound is an integral component of the 26S proteasome, specifically as a subunit of its regulatory complex. nih.govnih.gov The 26S proteasome is a large protein complex responsible for ATP-dependent degradation of ubiquitinated proteins, playing a crucial role in various cellular processes, including cell cycle control.
Experimental findings supporting this association include:
Co-sedimentation: In fractionation studies of crude extracts from both carrot and spinach (Spinacia oleracea L.), the 21D7 protein sedimented along with active 26S proteasomes. nih.govnih.gov
Dissociation Dynamics: When cell proliferation ceased in carrot suspension cultures at the stationary phase, the 26S proteasome dissociated. Correspondingly, the 21D7 protein was found to sediment with the free regulatory complexes of the proteasome. nih.govnih.gov
Co-purification: Large-scale purification of 26S proteasomes from carrot resulted in the co-isolation of the 21D7 protein. nih.govnih.gov
Electrophoretic Mobility: Under non-denaturing conditions in polyacrylamide gel electrophoresis, the 21D7 protein exhibited the same mobility as the 26S proteasome. When the proteasome was induced to dissociate, the mobility of the 21D7 protein changed accordingly. nih.gov
These collective results firmly establish the 21D7 protein, also referred to as Rpn3 in some contexts, as a subunit of the plant 26S proteasome regulatory particle. nih.govmolbiolcell.org
Subcellular Localization of this compound, particularly Nuclear Localization
A defining feature of the this compound is its specific subcellular location. Research has consistently shown that the 21D7 protein is localized within the nucleus of proliferating plant cells. nih.govnih.govnih.gov This nuclear localization is tightly linked to its role in cell division. nih.gov
The initial identification of the antigen was based on the 21D7 monoclonal antibody's ability to recognize a nuclear protein associated with the cell division cycle. nih.gov The cloning of the cDNA for this 45-kD protein further confirmed its presence in the nuclei of actively dividing cells. nih.govnih.gov This localization within the nucleus, the site of DNA replication and transcription, is consistent with its function as part of the 26S proteasome, which regulates the levels of key cell cycle proteins through targeted degradation.
Functional Roles and Biological Pathways Mediated by 21d7 Antigen
21D7 Antigen's Involvement in Cell Division Regulation
The localization of the this compound within the nuclei of actively dividing cells strongly points to its participation in the mechanisms of cell division. vulcanchem.comoup.com
The behavior of the 21D7 protein is dynamic and corresponds to changes in the cell's proliferative activity. nih.gov In carrot cell suspensions, as cells cease to proliferate and enter the stationary phase, the 26S proteasome dissociates. nih.govnih.gov Consequently, the 21D7 protein is found sedimenting with the free regulatory complexes of the proteasome, indicating a shift in its molecular associations that parallels the cessation of cell division. nih.govnih.gov
Correlation of this compound Expression with Cell Proliferation Phases
Role of this compound as a 26S Proteasome Subunit in Protein Degradation
Extensive research has firmly established the this compound as a subunit of the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in eukaryotic cells. nih.govnih.govscite.ai This process is essential for maintaining cellular homeostasis and regulating a multitude of cellular functions. The 21D7 protein is specifically a component of the regulatory particle of the 26S proteasome. nih.gov
The 21D7 protein shares sequence similarity with p58, a regulatory subunit of the bovine 26S proteasome, and with the protein encoded by the Saccharomyces cerevisiae gene SUN2. nih.govnih.gov Functional studies have shown that the expression of the plant 21D7 cDNA can rescue a yeast sun2 mutant, highlighting a conserved function across different kingdoms. nih.govnih.gov
Fractionation of crude extracts from both carrot and spinach demonstrated that the 21D7 protein co-sediments with active 26S proteasomes. nih.govnih.gov Furthermore, large-scale purification of 26S proteasomes from carrot resulted in the co-isolation of the 21D7 protein. nih.govnih.gov Electrophoretic analysis under non-denaturing conditions revealed that the 21D7 protein has the same mobility as the 26S proteasome, and its mobility changes upon proteasome dissociation, further confirming its identity as a proteasome subunit. nih.gov
The table below summarizes the key findings regarding the role of this compound as a 26S proteasome subunit.
| Organism/System | Experimental Approach | Key Finding | Reference |
| Carrot (Daucus carota) | cDNA cloning and sequencing | 21D7 protein is similar to a regulatory subunit of the bovine 26S proteasome (p58) and the yeast SUN2 protein. | nih.gov |
| Carrot and Spinach (Spinacia oleracea) | Fractionation of crude extracts | 21D7 protein co-sediments with active 26S proteasomes. | nih.gov |
| Carrot (Daucus carota) | Large-scale purification | 21D7 protein co-purifies with 26S proteasomes. | nih.gov |
| Carrot (Daucus carota) | Non-denaturing polyacrylamide gel electrophoresis | 21D7 protein has the same mobility as the 26S proteasome, which changes upon dissociation. | nih.gov |
| Yeast (Saccharomyces cerevisiae) | Functional complementation | Plant 21D7 cDNA rescues the yeast sun2 mutant. | nih.gov |
This compound in Plant Growth and Development
The this compound's role in cell division and protein degradation inherently links it to plant growth and development. As a subunit of the 26S proteasome, it participates in the ubiquitin-proteasome system, which is a major pathway for selective protein degradation crucial for controlling cellular protein quality, transcription, and signal transduction. nih.gov This system is fundamental for the regulation of plant development and responses to the environment. researchgate.net Somatic embryogenesis, a key process in plant development and biotechnology, relies on the precise regulation of cell division and differentiation, processes in which the proteasome, and by extension the this compound, plays a vital role. kspbtjpb.org
Signal Transduction Pathways Associated with this compound
Signal transduction is the process by which cells convert external signals into specific cellular responses, often involving a cascade of molecular events. wikipedia.org The this compound, as part of the proteasome, is implicated in these pathways by mediating the degradation of key signaling proteins. oup.com
The ubiquitin-proteasome system, which includes the this compound, is involved in wound signaling in plants. oup.com In tobacco plants, treatment with a specific proteasome inhibitor, lactacystin, after wounding led to an enhanced expression of proteasome subunit genes, including a homolog of 21D7. oup.com This suggests a feedback mechanism where the cell attempts to compensate for inhibited proteasome activity. oup.com Concurrently, the expression of several wound-inducible genes was suppressed, indicating that the proteasome is required for their activation. oup.com This points to the involvement of the ubiquitin-proteasome pathway in positively regulating the transcription of genes responsive to wounding. oup.com It is hypothesized that this regulation may involve the degradation of repressor proteins, thereby allowing the activation of defense and repair mechanisms. oup.com
The table below details the expression changes of key genes in response to wounding and proteasome inhibition in tobacco.
| Gene | Response to Wounding | Response to Wounding + Lactacystin | Reference |
| 21D7 homolog | Induced | Enhanced | oup.com |
| Poly-Ubiquitin | Induced | Enhanced | oup.com |
| Wound-Inducible Genes | Induced | Suppressed | oup.com |
Methodologies for Investigating 21d7 Antigen
cDNA Expression Library Screening and Cloning Techniques
The initial identification and isolation of the gene encoding the 21D7 antigen were achieved through the screening of cDNA expression libraries. A cDNA clone for the plant nuclear antigen 21D7 was successfully isolated from a carrot (Daucus carota L.) cDNA expression library using the monoclonal antibody 21D7. nih.govnih.govoup.combmj.comaai.org This antibody specifically recognizes a nuclear antigen involved in cell division in plant cells. nih.govnih.govkspbtjpb.org
To confirm that the isolated cDNA encoded the this compound, a polyclonal antiserum was generated against a recombinant fusion protein derived from the cDNA. nih.govnih.gov Both the monoclonal antibody 21D7 and the polyclonal antiserum recognized the same plant protein in subsequent experiments, validating the isolated cDNA. nih.govnih.gov Analysis of the cDNA sequence provided the deduced amino acid sequence of the 21D7 protein. nih.govnih.gov Cloning techniques, such as the insertion of cDNA into vectors like λ Uni-ZAP XR, were standard procedures in this process. oup.com PCR amplification with specific primers incorporating restriction sites was also utilized to facilitate cloning of gene fragments. oup.com
Antibody-Based Detection and Immunological Characterization
Antibody-based methods have been fundamental in detecting and characterizing the this compound. Both monoclonal and polyclonal antibodies against 21D7 have been utilized in various immunological applications. nih.govnih.govmolbiolcell.orgcreative-diagnostics.comsigmaaldrich.comcellsignal.com
Immunoblotting and Immunoprecipitation
Immunoblotting (Western blotting) has been widely used to detect the presence and determine the apparent molecular weight of the 21D7 protein in various cell extracts. nih.govnih.govmolbiolcell.orgkspbtjpb.org Studies have shown that both polyclonal antiserum raised against the recombinant fusion protein and the monoclonal antibody 21D7 recognize the same protein on immunoblots. nih.govnih.gov For example, a monoclonal antibody designated CH21D7 was reported to detect a band corresponding to the full-length protein in cell lines. researchgate.net Immunoblot analysis has also been used in conjunction with protein fractionation techniques to identify fractions containing the 21D7 protein. molbiolcell.org
Immunoprecipitation experiments have been performed to isolate the this compound from complex protein mixtures using specific antibodies. nih.govnih.govmolbiolcell.org This technique allows for the enrichment of the 21D7 protein for further analysis, such as peptide mapping. nih.govnih.gov Co-immunoprecipitation has also been employed to investigate protein interactions, demonstrating the association of 21D7 with other cellular components, such as those within the proteasome complex. molbiolcell.org
Immunocytochemistry and Subcellular Localization Studies
Immunocytochemistry has been a key technique to determine the subcellular localization of the this compound within cells. orcid.orgkspbtjpb.orgscispace.com Using immunostaining with antibodies against 21D7, researchers have shown the specific nuclear localization of this protein, particularly in proliferating cells. vulcanchem.comorcid.orgkspbtjpb.orgscispace.com This localization pattern has been observed in various plant cell systems. vulcanchem.comorcid.orgkspbtjpb.org Immunocytochemical methods have provided visual evidence supporting the association of 21D7 with nuclear processes, consistent with its role in cell division. vulcanchem.comkspbtjpb.org
Fractionation and Purification Techniques for this compound and Proteasome Complexes
Various fractionation and purification techniques have been applied to isolate and study the this compound and its association with proteasome complexes. Detailed fractionation studies of crude extracts from plants like carrot and spinach have shown that the 21D7 protein sediments with active 26S proteasomes under normal conditions. vulcanchem.comnih.govnih.govscite.ai
Techniques such as co-sedimentation and co-purification approaches have experimentally verified the interactions between 21D7 and components of the 26S proteasome complex. vulcanchem.comnih.govnih.gov Large-scale purification of 26S proteasomes from carrot has resulted in the co-isolation of the 21D7 protein, further confirming its integration into the proteasome structure. vulcanchem.comnih.govnih.govscite.ai Polyacrylamide gel electrophoresis under nondenaturing conditions has also been used to show that the 21D7 protein has the same mobility as the 26S proteasome, and changes in proteasome assembly affect 21D7 mobility accordingly. nih.govscite.ai Other purification methods mentioned in the context of proteasome studies, which would be relevant for isolating associated proteins like 21D7, include ion-exchange chromatography, gel filtration, and glycerol (B35011) density gradient centrifugation. molbiolcell.orgscispace.com
Genetic Complementation Studies with Homologous Proteins
Genetic complementation studies have provided strong evidence for the functional conservation of the 21D7 protein across different species. A significant finding was that the expression of plant 21D7 cDNA successfully rescued the yeast sun2 mutant. vulcanchem.comnih.govnih.gov This cross-species complementation demonstrates that the plant 21D7 protein can functionally substitute for the yeast homolog, indicating conservation of its fundamental cellular role and underlying molecular mechanisms. vulcanchem.comnih.govnih.govyoutube.comwikipedia.org
Genetic complementation tests are a classical genetic method used to determine if two mutations that result in the same phenotype are located in the same gene or different genes. youtube.comwikipedia.org In the case of 21D7, complementation of a yeast mutant by the plant cDNA indicated that the plant gene product could fulfill the function missing in the yeast mutant. vulcanchem.comnih.govnih.gov
RNA Blot Analysis for Transcriptional Regulation
RNA blot analysis, specifically Northern blotting, has been employed to investigate the transcriptional regulation of the gene encoding the this compound. oup.comoup.comhawaii.eduthermofisher.comjenabioscience.com This technique allows for the detection and quantification of specific mRNA transcripts. thermofisher.com Studies have shown that the expression of the plant 21D7 gene at the mRNA level is highly correlated with cell proliferation. nih.govnih.gov
For instance, in suspension cultures of Catharanthus roseus cells, the highest level of 21D7 mRNA expression was observed during the mid-logarithmic phase of growth, a period of high cell division activity. nih.govnih.gov When auxin was added to stimulate cell division in auxin-starved cells, transcription of the 21D7 gene was immediately enhanced, remaining high throughout the G1 and S phases of the cell cycle and dropping significantly at the end of DNA replication. nih.govnih.gov In contrast, studies in tomato showed that the transcript level of the tomato homologue of the 21D7 nuclear antigen remained relatively constant during early fruit development, suggesting potentially broader functions beyond direct correlation with the cell cycle in that context. oup.com RNA blot analysis typically involves isolating total RNA, separating it by gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe specific to the 21D7 transcript. oup.comoup.comthermofisher.comjenabioscience.com
Here is a summary table of the methodologies discussed:
| Methodology | Description | Key Findings Related to this compound |
| cDNA Expression Library Screening & Cloning | Identification and isolation of the gene using antibodies to screen libraries and standard cloning techniques. | Isolation of cDNA encoding 21D7; confirmation using polyclonal antiserum; determination of deduced amino acid sequence. oup.comnih.govnih.gov |
| Antibody-Based Detection & Immunological Characterization | Using specific antibodies to detect and characterize the protein. | Confirmation of 21D7 protein presence and size; investigation of protein interactions. nih.govnih.govmolbiolcell.orgresearchgate.net |
| Immunoblotting & Immunoprecipitation | Separating proteins by electrophoresis and detecting with antibodies (immunoblotting); isolating protein using antibodies (immunoprecipitation). | Detection of 21D7 protein in extracts; co-recognition by different antibodies; isolation for further analysis; evidence of association with other proteins. nih.govnih.govmolbiolcell.orgkspbtjpb.orgresearchgate.net |
| Immunocytochemistry & Subcellular Localization | Using labeled antibodies to visualize protein location within cells. | Demonstration of specific nuclear localization of 21D7, particularly in proliferating cells. vulcanchem.comorcid.orgkspbtjpb.orgscispace.com |
| Fractionation & Purification | Separating cellular components or proteins based on physical properties. | 21D7 sediments with 26S proteasomes; co-purification of 21D7 with 26S proteasomes; dynamic association with proteasome complex. vulcanchem.comnih.govnih.govmolbiolcell.orgscite.aiscispace.com |
| Genetic Complementation Studies | Testing the ability of a gene from one organism to restore function in a mutant of another. | Plant 21D7 cDNA rescues yeast sun2 mutant, indicating functional conservation. vulcanchem.comnih.govnih.gov |
| RNA Blot Analysis (Northern Blotting) | Detecting and quantifying specific RNA molecules. | Correlation of 21D7 mRNA expression with cell proliferation; changes in transcript levels during the cell cycle and development. oup.comoup.comnih.govnih.govhawaii.edu |
The this compound, a protein initially identified in carrot (Daucus carota), has been characterized as a component of the 26S proteasome. Research has highlighted its evolutionary conservation and functional significance across various eukaryotic organisms.
Evolutionary Conservation and Comparative Biology of 21d7 Antigen
Homology with Proteasome Subunits Across Eukaryotic Organisms (e.g., Yeast SUN2, Bovine p58) The 21D7 protein exhibits significant similarity to regulatory subunits of the 26S proteasome in other eukaryotes. Specifically, it shows homology to the partial sequence of p58, a regulatory subunit of the bovine 26S proteasome.nih.govnih.govThis similarity between plant and animal proteasome components suggests conservation of proteasome regulatory elements across different kingdoms of life.nih.govFurthermore, analysis has revealed substantial similarity between 21D7 and the deduced sequence encoded by the Saccharomyces cerevisiae gene SUN2.nih.govnih.govThis homology extends beyond sequence similarity, indicating a shared evolutionary origin and conserved biochemical roles in proteasome regulation across diverse eukaryotic species.nih.gov
Below is a table summarizing key comparisons between 21D7 and its homologs:
| Feature | Plant 21D7 (Carrot) | Bovine p58 | Yeast SUN2 |
| Molecular Weight | 45 kD | 58 kD | Not specified |
| Organism | Daucus carota | Bos taurus | Saccharomyces cerevisiae |
| Role | 26S Proteasome subunit | 26S Proteasome regulatory subunit | Involved in proteasome regulation |
Biomarker Potential and Translational Research Avenues for 21d7 Antigen
21D7 Antigen as a Cellular Marker for Proliferation and Totipotency in Plants
Research indicates a strong correlation between the presence and expression levels of the this compound and the proliferative state of plant cells. In suspension cultures, the expression of the gene encoding the 21D7 protein is highly correlated with cell proliferation. nih.govnih.gov Studies involving Catharanthus roseus suspension cultures showed the highest expression levels during the mid-logarithmic growth phase. nih.govnih.gov Upon the addition of auxin to stimulate cell division in auxin-starved cells arrested in the G1 phase, transcription of the 21D7 gene was immediately enhanced, remaining high throughout the G1 and S phases and decreasing significantly at the end of DNA replication. nih.govnih.gov
The dynamic behavior of the 21D7 protein during changes in proliferation status suggests its involvement in regulatory mechanisms governing the plant cell cycle. vulcanchem.com This connection is further supported by observations in carrot (Daucus carota) cell cultures undergoing somatic embryogenesis, a process involving the expression of cellular totipotency. kspbtjpb.orgkspbtjpb.org The 21D7 protein was detected throughout the process where cells expressed totipotency, but it disappeared rapidly (within 48 hours) when cells lost their totipotency, such as when single cells were cultured without auxin. kspbtjpb.orgscispace.com This distinct pattern of presence and absence positions the 21D7 protein as a potential molecular marker for the expression of totipotency in plant cells. kspbtjpb.orgscispace.com
Experimental evidence further highlights the importance of 21D7 for cell division and differentiation. Microinjection of the 21D7 monoclonal antibody into single carrot cells prevented them from dividing or differentiating, even in the presence of auxin, indicating that the expression of the 21D7 protein may be essential for these processes. scispace.com
The expression pattern of 21D7 mRNA has also been shown to be predominantly in proliferating tissues in a cell cycle-dependent manner in carrot. koreascience.kr
| Cellular State in Carrot Culture | 21D7 Protein Presence | Totipotency Expression |
| Throughout process of totipotency expression | Detected | Expressed |
| Loss of totipotency (e.g., auxin-free culture) | Disappeared (within 48 hours) | Lost |
| Single cells microinjected with 21D7 antibody | N/A (antibody introduced) | Division and differentiation inhibited |
Preclinical Exploration of this compound as a Research Target (e.g., in Plant Biotechnology)
The identification and characterization of the this compound have opened several avenues for preclinical exploration, particularly within the field of plant biotechnology. As a subunit of the 26S proteasome regulatory complex, 21D7 is implicated in the controlled degradation of proteins, a process fundamental to plant growth, development, and responses to environmental cues. vulcanchem.com Understanding the specific substrates of the 21D7-containing proteasome and how its activity is regulated could provide insights into manipulating plant cell cycle control and differentiation. vulcanchem.com
Studies have shown that the plant 21D7 protein is a natural substrate of a calcium-dependent protein kinase (NtCDPK1) in tobacco (Nicotiana tabacum). koreascience.kr The recombinant NtCDPK1 protein can associate with and phosphorylate Nt21D7 in vitro in the presence of calcium, suggesting that CDPK-mediated phosphorylation may regulate 21D7's function and, consequently, proteasome-mediated protein degradation pathways involved in cell proliferation processes like lateral root formation. koreascience.kr
The functional significance of 21D7 is underscored by its evolutionary conservation. The ability of plant 21D7 cDNA to rescue a yeast sun2 mutant demonstrates functional conservation across evolutionarily distant organisms. vulcanchem.comnih.gov Similarly, its homology to the bovine p58 proteasome subunit suggests an ancient evolutionary origin for this proteasome regulatory element. vulcanchem.comnih.gov This conservation allows for comparative studies that can reveal fundamental mechanisms of proteasome function applicable across different biological systems. vulcanchem.com
Furthermore, research into wound signaling in tobacco plants has indicated the involvement of the ubiquitin-proteasome system, with the 21D7 subunit being a focus. oup.com Enhanced expression of proteasome subunit genes, including 21D7, was observed in wounded leaves, and inhibition of proteasome activity affected the expression of wound-inducible genes. oup.com This suggests that the ubiquitin-proteasome system, involving 21D7, contributes positively to the transcription of wound-inducible genes, potentially through the degradation of negative regulators. oup.com
The dynamic behavior of 21D7 during changes in proliferation status and its role as a component of the proteasome involved in regulating cell cycle and stress responses make it a valuable research target. Further exploration of 21D7's specific roles could illuminate critical aspects of plant growth and development, potentially leading to applications in agriculture and biotechnology aimed at controlling proliferation, differentiation, and stress responses. vulcanchem.com
Future Research Directions and Unaddressed Questions
Elucidation of Detailed Regulatory Mechanisms Governing 21D7 Antigen Activity
The regulation of the this compound's activity is a critical area for future investigation. Although its transcript levels appear to be relatively constant during early fruit development in tomato, this suggests that its activity is likely controlled post-transcriptionally. oup.com This opens up several lines of inquiry:
Post-translational Modifications: Investigating how modifications such as phosphorylation, ubiquitination, or glycosylation might alter the this compound's function, its localization within the cell, or its interaction with other proteins is essential.
Subunit Composition of the 26S Proteasome: The activity of the 26S proteasome can be modulated by changes in its subunit composition. Research is needed to determine if the association or dissociation of the this compound or other regulatory subunits is a key control point for its activity in different cellular contexts and developmental stages. nih.gov
Stress Responses: The level of a protein complex related to the 19S regulatory particle of the proteasome, which includes the this compound homolog, is regulated in response to stresses in plants. nih.gov Further studies could explore how various environmental or cellular stresses impact the expression, modification, and function of the this compound itself.
Investigation of Unidentified Binding Partners and Novel Functional Interactions of this compound
Identifying the full spectrum of molecules that interact with the this compound is crucial to understanding its diverse roles. As a subunit of the 26S proteasome, it is expected to interact with a wide range of proteins targeted for degradation, as well as with other components of the proteasome machinery. oup.comnih.gov
Future research should focus on:
Systematic Interaction Screens: Employing techniques like yeast two-hybrid screens, co-immunoprecipitation coupled with mass spectrometry, and proximity-labeling approaches (e.g., BioID) can help to identify novel binding partners of the this compound in an unbiased manner.
Characterization of Interactions: Once potential binding partners are identified, validating these interactions and determining their functional significance is paramount. This includes understanding how these interactions influence the stability, activity, or substrate specificity of the 26S proteasome. frontiersin.org
Beyond the Proteasome: Investigating whether the this compound has functions independent of the 26S proteasome is an intriguing possibility. Its consistent expression levels suggest it may have broader roles than just proteolysis of cell-cycle regulatory proteins. oup.com
Application of Advanced '-omics' Technologies for Comprehensive this compound Profiling
The application of high-throughput "-omics" technologies will be instrumental in gaining a comprehensive understanding of the this compound.
Proteomics: In-depth proteomic analyses can provide a global view of the protein networks in which the this compound is involved. nih.gov This includes identifying changes in protein-protein interactions and post-translational modifications under different physiological conditions. Quantitative proteomics can also shed light on how the abundance of the this compound and its binding partners changes during the cell cycle or in response to external stimuli. rsc.org
Glycomics: As aberrant protein glycosylation is linked to numerous cellular processes and diseases, exploring the glycosylation status of the this compound and its interacting partners could reveal new regulatory layers. mdpi.comcreative-proteomics.combidmc.org Glycoproteomics can help to identify specific glycosylation sites and structures, and to understand how these modifications impact protein function and interaction networks. nih.gov
Development of Targeted Research Modalities for Modulating this compound Function in Specific Biological Contexts
To dissect the specific functions of the this compound, the development of tools to precisely modulate its activity is essential.
Genetic Approaches: The use of advanced gene-editing technologies like CRISPR/Cas9 can enable the creation of specific mutations or knockouts of the gene encoding the this compound. abyntek.com This would allow for a detailed analysis of the resulting phenotypes and a clearer understanding of its role in processes like cell division and development. kspbtjpb.org
Chemical Biology: The development of small molecules or peptides that can specifically inhibit or enhance the function of the this compound or its interaction with specific partners would be invaluable. These chemical probes could be used to study the temporal and spatial aspects of its function with a high degree of control. nih.govnih.gov
Antibody-based Approaches: The generation of highly specific monoclonal antibodies that can recognize different conformations or modified forms of the this compound would be powerful research tools. nih.gov These antibodies could be used for immunoprecipitation, immunolocalization, and potentially to modulate the antigen's function in living cells. bakerlab.org
By pursuing these future research directions, the scientific community can expect to unravel the intricate roles of the this compound in fundamental cellular processes, paving the way for a more complete understanding of plant growth and development.
Table of Compounds and Other Molecules Mentioned
| Name | Class | Relevance |
| This compound | Protein | The central subject of the article, a component of the 26S proteasome involved in plant cell division. oup.comnih.gov |
| LeCycD3;1 | Protein | A D3-type cyclin from tomato involved in fruit development. oup.com |
| LeCycD3;2 | Protein | A D3-type cyclin from tomato involved in fruit development. oup.com |
| LeCycD3;3 | Protein | A D3-type cyclin from tomato involved in fruit development. oup.com |
| Histone H4 | Protein | A core component of the nucleosome, used as a marker for cell division activity. oup.com |
| 26S proteasome | Protein Complex | A large protein complex responsible for degrading ubiquitinated proteins. oup.comnih.gov |
| Rpn6 | Protein | A subunit of the 19S regulatory particle of the proteasome. nih.gov |
| Rpt5 | Protein | A subunit of the 19S regulatory particle of the proteasome. nih.gov |
| Mbp1/Rpn10 | Protein | A subunit of the 19S regulatory particle of the proteasome. nih.gov |
| Rpt1 | Protein | A subunit of the 19S regulatory particle of the proteasome. nih.gov |
| Rpt2 (S4) | Protein | A subunit of the 19S regulatory particle of the proteasome. nih.gov |
| Hsp70 | Protein | A heat shock protein found to be physically associated with the PR500 complex. nih.gov |
| Tubulin | Protein | A cytoskeletal protein used as a loading control in experiments. nih.gov |
| Canavanine | Amino Acid Analog | A toxic arginine analog used to induce stress in experimental systems. nih.gov |
| ATP | Nucleotide | An energy-carrying molecule, its presence or absence affects proteasome complex integrity. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
